molecular formula C16H17Cl2N3O2 B7480431 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide

Cat. No.: B7480431
M. Wt: 354.2 g/mol
InChI Key: XSEIXDNOQRXIRM-UHFFFAOYSA-N
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Description

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with dichloro and oxo groups, and an acetamide moiety attached to a diethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under controlled conditions.

    Acetamide Formation: The acetamide moiety is introduced by reacting the chlorinated pyridazinone with 2,6-diethylphenylamine in the presence of acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The chlorine atoms on the pyridazinone ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing the oxo group.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-dimethylphenyl)acetamide: Similar structure with dimethylphenyl group instead of diethylphenyl.

    2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diisopropylphenyl)acetamide: Similar structure with diisopropylphenyl group instead of diethylphenyl.

Uniqueness

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide is unique due to its specific substitution pattern on the pyridazinone ring and the presence of the diethylphenyl group. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2/c1-3-10-6-5-7-11(4-2)15(10)20-13(22)9-21-16(23)14(18)12(17)8-19-21/h5-8H,3-4,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEIXDNOQRXIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2C(=O)C(=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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